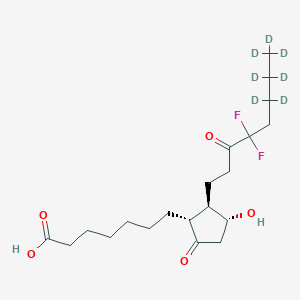
Jak2/stat3-IN-1
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Jak2/stat3-IN-1 is a small molecule inhibitor that targets the Janus kinase 2 (Jak2) and signal transducer and activator of transcription 3 (Stat3) signaling pathways. These pathways play crucial roles in various cellular processes, including cell growth, differentiation, and immune response. Dysregulation of Jak2 and Stat3 has been implicated in numerous diseases, including cancers and inflammatory disorders .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Jak2/stat3-IN-1 typically involves multiple steps, starting from commercially available precursors. The key steps include the formation of the core structure, followed by functional group modifications to enhance specificity and potency. Common synthetic routes involve:
Formation of the Core Structure: This step often involves cyclization reactions under controlled conditions.
Functional Group Modifications: Introduction of various functional groups to improve binding affinity and selectivity. This may involve reactions such as alkylation, acylation, and halogenation.
Industrial Production Methods
Industrial production of this compound requires optimization of reaction conditions to ensure high yield and purity. This often involves:
Optimization of Reaction Parameters: Temperature, pressure, and solvent conditions are optimized to maximize yield.
Purification Techniques: Techniques such as crystallization, chromatography, and recrystallization are employed to achieve high purity.
化学反応の分析
Types of Reactions
Jak2/stat3-IN-1 undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be used to modify the functional groups, enhancing its activity.
Substitution: Substitution reactions, such as halogenation, can be employed to introduce or replace functional groups.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens (chlorine, bromine), alkylating agents.
Major Products
The major products formed from these reactions include various derivatives of this compound with modified functional groups, which can exhibit different biological activities.
科学的研究の応用
Jak2/stat3-IN-1 has a wide range of applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry :
Chemistry: Used as a tool compound to study the Jak2/Stat3 signaling pathway.
Biology: Employed in cell-based assays to investigate the role of Jak2/Stat3 in cellular processes.
Medicine: Explored as a potential therapeutic agent for treating cancers and inflammatory diseases.
Industry: Utilized in the development of new drugs targeting the Jak2/Stat3 pathway.
作用機序
Jak2/stat3-IN-1 exerts its effects by inhibiting the activity of Jak2 and Stat3 . The compound binds to the active sites of Jak2 and Stat3, preventing their phosphorylation and subsequent activation. This inhibition disrupts the signaling cascade, leading to reduced expression of target genes involved in cell proliferation and survival.
類似化合物との比較
Jak2/stat3-IN-1 is unique in its dual inhibition of both Jak2 and Stat3, which distinguishes it from other inhibitors that target only one of these proteins . Similar compounds include:
Tofacitinib: Primarily inhibits Jak3 but also affects Jak2.
Ruxolitinib: Selectively inhibits Jak1 and Jak2.
FLLL32: Specifically inhibits Stat3 while retaining Stat1-mediated signal transduction.
These compounds vary in their specificity and therapeutic applications, with this compound offering a broader range of inhibition.
特性
分子式 |
C34H35BrF3N5O2 |
|---|---|
分子量 |
682.6 g/mol |
IUPAC名 |
(3S)-3-[1-[[4-[2-(azepan-1-yl)ethoxy]phenyl]methyl]-5-bromoindol-3-yl]-5-[4-(trifluoromethyl)phenyl]-3,4-dihydropyrazole-2-carboxamide |
InChI |
InChI=1S/C34H35BrF3N5O2/c35-26-11-14-31-28(19-26)29(32-20-30(40-43(32)33(39)44)24-7-9-25(10-8-24)34(36,37)38)22-42(31)21-23-5-12-27(13-6-23)45-18-17-41-15-3-1-2-4-16-41/h5-14,19,22,32H,1-4,15-18,20-21H2,(H2,39,44)/t32-/m0/s1 |
InChIキー |
ZTVCCTBSOVIZBK-YTTGMZPUSA-N |
異性体SMILES |
C1CCCN(CC1)CCOC2=CC=C(C=C2)CN3C=C(C4=C3C=CC(=C4)Br)[C@@H]5CC(=NN5C(=O)N)C6=CC=C(C=C6)C(F)(F)F |
正規SMILES |
C1CCCN(CC1)CCOC2=CC=C(C=C2)CN3C=C(C4=C3C=CC(=C4)Br)C5CC(=NN5C(=O)N)C6=CC=C(C=C6)C(F)(F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


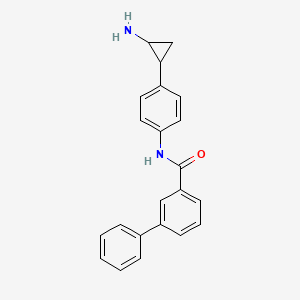
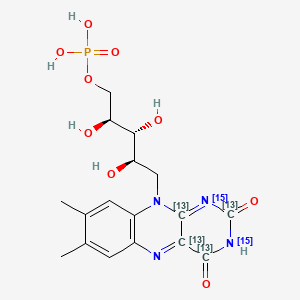
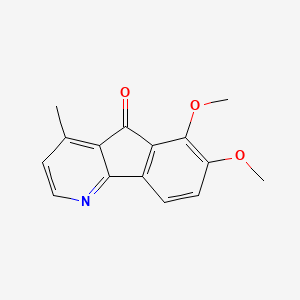
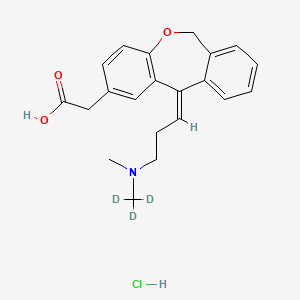
![1-[2-Hydroxy-3-(1-naphthalenyloxy)propyl]-2,5-pyrrolidinedione-d7](/img/structure/B12419998.png)

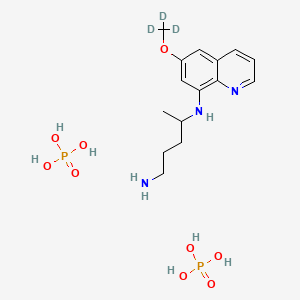

![[(2R)-2-hydroxy-3-(12,12,13,13-tetradeuteriodocosanoyloxy)propyl] 2-(trimethylazaniumyl)ethyl phosphate](/img/structure/B12420024.png)
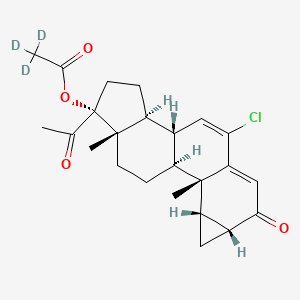
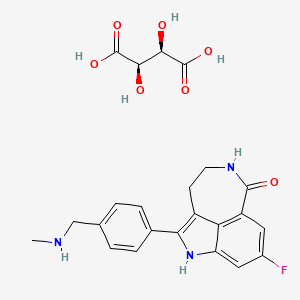
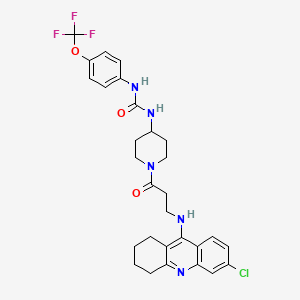
![1-[4-(3-Tert-butyl-4-oxidanyl-phenoxy)phenyl]ethanone](/img/structure/B12420038.png)
